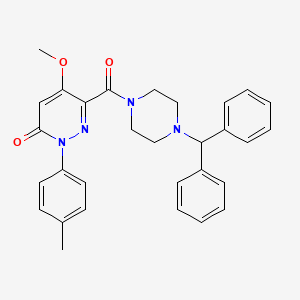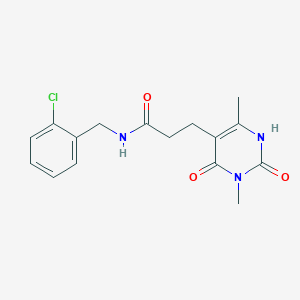![molecular formula C17H22F3NO4S B2527170 3-(cyclohexylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 338956-17-5](/img/structure/B2527170.png)
3-(cyclohexylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(cyclohexylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its distinctive physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group and the formation of the amide bond. The exact method would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group and the amide bond would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the trifluoromethyl group and the amide bond. The trifluoromethyl group is known for its high electronegativity, which could make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
A study on a related compound, focusing on pharmacokinetics and metabolism in rats, demonstrated its potential as a therapeutic agent. The research explored the molecular properties and intensive metabolic profile, providing insights into the ideal pharmacokinetic characteristics for preclinical studies (Wu et al., 2006).
Antiandrogen Activity
Research on 3-substituted derivatives of 2-hydroxypropionanilides, which share structural similarities, revealed their application in treating androgen-responsive diseases. The study highlighted the synthesis and structure-activity relationships, leading to the discovery of potent antiandrogens (Tucker et al., 1988).
Quantum Chemical Studies
Quantum chemical studies on bicalutamide, a compound with structural similarities, were conducted to evaluate its molecular properties. These studies provide a foundation for understanding the interaction mechanisms of similar compounds with biological targets (Otuokere & Amaku, 2015).
Insecticidal Activity
Sulfoxaflor, a novel insecticide targeting sap-feeding pests, was discovered through an investigation of the sulfoximine functional group, indicating the potential of similar structures in developing new classes of insect control agents. This research showcases the broad-spectrum efficacy against various insect pests (Zhu et al., 2011).
Biocatalysis in Drug Metabolism
The application of biocatalysis to drug metabolism was illustrated through the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach highlights the utility of microbial-based systems in producing mammalian metabolites for structural characterization and further studies (Zmijewski et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO4S/c1-16(23,11-26(24,25)14-5-3-2-4-6-14)15(22)21-13-9-7-12(8-10-13)17(18,19)20/h7-10,14,23H,2-6,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUYFVCQMAWTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1CCCCC1)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methylsulfanyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527087.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2527090.png)



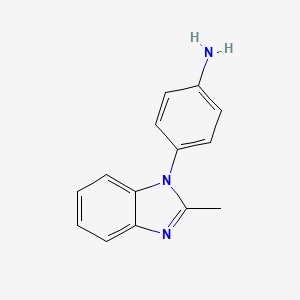
![5-(pyridin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2527099.png)
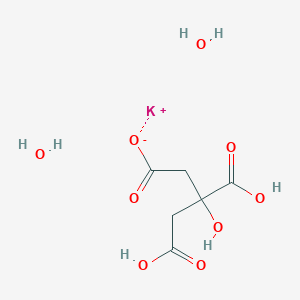
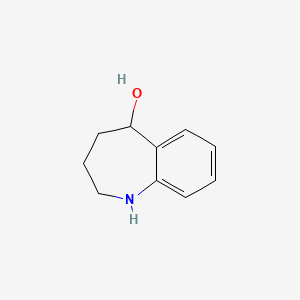
![N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2527102.png)
![(E)-N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropyl-4-(dimethylamino)but-2-enamide](/img/structure/B2527103.png)
![3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2527105.png)
